N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

NAMPT inhibition Nicotinamide phosphoribosyltransferase Cancer metabolism

N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (MFCD08884574; molecular formula C₁₄H₁₅N₃O₂; MW 257.29) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. It features a 2-pyridone core linked via a carboxamide bridge to a para-dimethylamino phenyl ring, a privileged scaffold in medicinal chemistry for generating kinase inhibitors.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 923208-09-7
Cat. No. B2876707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS923208-09-7
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CNC2=O
InChIInChI=1S/C14H15N3O2/c1-17(2)11-7-5-10(6-8-11)16-14(19)12-4-3-9-15-13(12)18/h3-9H,1-2H3,(H,15,18)(H,16,19)
InChIKeyFCQUCRTVQDHKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 923208-09-7): Chemical Identity & Scaffold Classification for Procurement


N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (MFCD08884574; molecular formula C₁₄H₁₅N₃O₂; MW 257.29) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class . It features a 2-pyridone core linked via a carboxamide bridge to a para-dimethylamino phenyl ring, a privileged scaffold in medicinal chemistry for generating kinase inhibitors [1]. The compound is commercially available at purities of ≥95% to NLT 98% and stored at 2–8°C under dry, sealed conditions .

Why N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Cannot Be Replaced by Generic 2-Oxo-1,2-dihydropyridine-3-carboxamide Analogs


Within the 2-oxo-1,2-dihydropyridine-3-carboxamide chemotype, biological activity is exquisitely sensitive to the nature and position of the N-phenyl substituent [1]. The para-dimethylamino group on the anilide ring of the title compound imparts a distinctive electronic profile (strong electron-donating effect) that modulates hydrogen-bonding capacity and target recognition across multiple enzyme families, including NAMPT, MAO-B, and LOXL2 [2][3][4]. Substituting with unsubstituted, halogenated, or differently substituted phenyl analogs—even those with the identical 2-oxo-1,2-dihydropyridine-3-carboxamide core—yields divergent inhibition profiles, making the title compound a non-interchangeable tool for structure-activity relationship (SAR) campaigns and selectivity profiling [5].

Quantitative Differentiation Evidence: N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide vs. Closest Comparators


NAMPT Inhibition: 13 nM Target Engagement vs. Clinical-Stage Inhibitor FK866 (APO866)

N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide inhibits recombinant human NAMPT with an IC50 of 13 nM [1]. Although this is 8.1-fold weaker than the clinical NAMPT inhibitor FK866 (IC50 = 1.60 ± 0.32 nM) [2], the compound’s distinct 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold—structurally divergent from FK866’s acrylamide chemotype—provides a chemically orthogonal probe for NAMPT target engagement studies, enabling researchers to discriminate between scaffold-dependent and target-dependent phenotypic effects.

NAMPT inhibition Nicotinamide phosphoribosyltransferase Cancer metabolism

MAO-B Inhibition: 3.3 µM vs. Selective MAO-B Inhibitor Lazabemide (0.03 µM)

The compound inhibits human recombinant MAO-B with an IC50 of 3,300 nM (3.3 µM) [1]. In comparison, the selective reversible MAO-B inhibitor lazabemide (Ro 19-6327) exhibits an IC50 of 0.03 µM for MAO-B, making it approximately 110,000-fold more potent [2]. The target compound thus occupies a low-micromolar potency tier that is well-suited as a negative control or as a starting scaffold for fragment-based drug discovery (FBDD) campaigns aimed at identifying novel MAO-B chemotypes.

Monoamine oxidase B Neuroprotection Parkinson's disease research

LOXL2 Inhibition: 34 µM vs. Clinical-Stage LOXL2 Inhibitor PAT-1251 (Lenumlostat; 0.71 µM)

The compound inhibits human recombinant LOXL2 with an IC50 of 34,000 nM (34 µM) [1]. The clinical-stage LOXL2 inhibitor PAT-1251 (lenumlostat) achieves an IC50 of 0.71 µM against human LOXL2, corresponding to a ~48-fold higher potency . The target compound’s combination of a 2-oxo-1,2-dihydropyridine-3-carboxamide core and para-dimethylamino anilide substituent defines a structurally novel starting point for LOXL2 inhibitor optimization, distinct from the benzylamine-based inhibitors that dominate the patent literature.

Lysyl oxidase-like 2 Fibrosis Tumor microenvironment

PDK1 Inhibitor Scaffold: Class-Level Evidence for the 2-Oxo-1,2-dihydropyridine-3-carboxamide Core in Glioblastoma Therapy

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold, of which the target compound is a member, has been validated as a PDK1 inhibitory chemotype. In patent US10351548B2, 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives bearing various N-phenyl substituents demonstrated PDK1 IC50 values ranging from nanomolar to micromolar in recombinant enzyme assays, with cellular activity confirmed in glioblastoma models [1]. While the specific para-dimethylamino-substituted analog has not been directly profiled in the PDK1 patent series, the scaffold class provides a precedent for its use as a PDK1 inhibitor intermediate. The para-dimethylamino group is expected to modulate PDK1 affinity relative to the exemplified compounds—a testable hypothesis for SAR-driven procurement.

PDK1 inhibition Glioblastoma PI3K/Akt pathway

Physicochemical Property Profile: cLogP ~3.36 and Purity NLT 98% for Reproducible Screening

The compound has a calculated partition coefficient (SlogP) of approximately 3.36 and a calculated aqueous solubility (logS) of approximately -3.83 [1], placing it within acceptable drug-like property space (Lipinski Rule of Five compliance: MW <500, cLogP <5, HBD ≤3, HBA ≤6). Commercially, the compound is available at NLT 98% purity from ISO-certified suppliers , ensuring batch-to-batch consistency for quantitative biochemical assays. In comparison, generic 2-oxo-1,2-dihydropyridine-3-carboxamide building blocks are frequently offered at lower purities (90–95%), which can introduce confounding impurities in high-throughput screening cascades .

Drug-likeness cLogP Purity specification

Application Scenarios for N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Based on Quantitative Evidence


NAMPT Chemical Probe Development: Orthogonal Scaffold for Target Engagement Studies

With an IC50 of 13 nM against recombinant human NAMPT, the compound provides a structurally divergent chemical probe relative to the clinical NAMPT inhibitor FK866. Researchers can use it in parallel with FK866 to distinguish NAMPT-dependent phenotypes from chemotype-specific off-target effects, a critical application for target validation in cancer metabolism programs [1][2].

MAO-B Fragment-Based Drug Discovery: Low-Potency Starting Point for Hit Evolution

The compound’s MAO-B IC50 of 3.3 µM makes it an ideal low-affinity reference compound for establishing assay sensitivity windows and as a fragment-like starting point for structure-based lead optimization. Its 2-oxo-1,2-dihydropyridine-3-carboxamide core is chemically tractable for parallel synthesis, enabling rapid SAR exploration toward potent, selective MAO-B inhibitors [3].

LOXL2 Inhibitor Lead Generation: Novel Chemotype for Anti-Fibrotic Drug Discovery

With an IC50 of 34 µM against LOXL2, the compound represents a structurally novel lead-like scaffold distinct from the benzylamine inhibitors dominating the LOXL2 patent landscape. Procurement of this compound enables medicinal chemistry teams to initiate SAR campaigns without infringing on existing LOXL2 inhibitor composition-of-matter patents [4].

PDK1 Inhibitor Intermediate for Glioblastoma Research

As a member of the 2-oxo-1,2-dihydropyridine-3-carboxamide class validated in PDK1 inhibitor patents, the compound can serve as a key intermediate for synthesizing novel PDK1-targeting analogs. The para-dimethylamino substituent offers an unexplored SAR vector for modulating PDK1 affinity and selectivity [5].

Quote Request

Request a Quote for N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.